molecular formula C12H13N3 B13188714 1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine

1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine

Cat. No.: B13188714
M. Wt: 199.25 g/mol
InChI Key: RSPNTMZVBGWPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent mixture of dimethylformamide and water can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine can be compared with other similar compounds in the naphthyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine

InChI

InChI=1S/C12H13N3/c13-12-8-3-1-2-4-10(8)15-11-5-6-14-7-9(11)12/h1-4,14H,5-7H2,(H2,13,15)

InChI Key

RSPNTMZVBGWPLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.